molecular formula C12H11FO5 B2606272 Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 848369-70-0

Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate

Cat. No. B2606272
CAS RN: 848369-70-0
M. Wt: 254.213
InChI Key: ZNRHAWLHVVOQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate, commonly known as FMMD, is a synthetic compound that belongs to the family of oxobutanoate derivatives. FMMD has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is a potential precursor in the synthesis of various pharmaceutical agents. Its structure suggests that it could be useful in the development of small molecule drugs due to the presence of a dioxobutanoate moiety, which is a common fragment in medicinal chemistry. It could be involved in the synthesis of novel compounds with potential antiparasitic or antileishmanial activities, as similar structures have shown promise in treating neglected tropical diseases like leishmaniasis.

Neuroscience Research

Compounds with similar structures have been used in neuroscience research as ligands for positron emission tomography (PET) imaging . This compound could potentially be labeled with radioactive isotopes and used to study receptor binding in the brain, contributing to our understanding of various neuropsychiatric disorders.

properties

IUPAC Name

methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO5/c1-17-7-3-4-8(9(13)5-7)10(14)6-11(15)12(16)18-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRHAWLHVVOQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate

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